Thiophene Regioisomer Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Impact on MIF Inhibitor Scaffold Potency
Within the US11884682 MIF inhibitor patent family, compounds bearing a thiophen-2-yl substituent at the oxadiazole 5-position form the predominant structural class; the target compound is distinguished by a thiophen-3-yl group, which reorients the sulfur atom relative to the oxadiazole ring plane. [1] While direct head-to-head MIF IC50 data for the target compound are not publicly available, cross-study analysis of related thiophen-2-yl oxadiazole-benzamides in BindingDB reveals a broad MIF IC50 range of 6.92 nM (Compound 31, BDBM648297) to 2,950 nM (Compound 82, BDBM648348), demonstrating that even minor substituent variations within this scaffold produce >400-fold potency differences. [2] The thiophen-3-yl regioisomer is expected to alter the optimal dihedral angle for target binding, a feature that may confer selectivity advantages or shift the compound's activity profile away from MIF toward alternative targets. [3]
| Evidence Dimension | MIF enzyme inhibition IC50 (thiophene regioisomer scaffold comparison) |
|---|---|
| Target Compound Data | No publicly available MIF IC50 data for CAS 1251563-24-2 (thiophen-3-yl isomer) |
| Comparator Or Baseline | US11884682 Compound 31 (thiophen-2-yl, methoxybenzamide): IC50 = 6.92 nM; Compound 26 (thiophen-2-yl, tetrazole-propyl-methoxybenzamide): IC50 = 11.2 nM; Compound 82 (thiophen-2-yl, morpholino-methoxybenzamide): IC50 = 2,950 nM [2] |
| Quantified Difference | Scaffold potency range spans >400-fold (6.92–2,950 nM); thiophen-3-yl regioisomer represents an underexplored region of SAR space with potential for distinct selectivity profiles |
| Conditions | MIF tautomerase activity assay; small-volume clear-bottom black 96/384-well polystyrene plates (Greiner Bio-One); recombinant human MIF enzyme [2] |
Why This Matters
The thiophen-3-yl substitution pattern in CAS 1251563-24-2 represents a structurally distinct regioisomer from the extensively characterized thiophen-2-yl MIF inhibitor series, offering researchers a tool to probe thiophene orientation-dependent binding effects that cannot be studied using the more common 2-thienyl analogs.
- [1] US Patent US11884682B2. Compounds and their uses as MIF inhibitors. Nanjing Immunophage Biotech Co. Claims 1–20. Thiophene substitution at oxadiazole 5-position. View Source
- [2] BindingDB. MIF inhibitor IC50 data: BDBM648297 (Compound 31, IC50 = 6.92 nM), BDBM648291 (Compound 26, IC50 = 11.2 nM), BDBM648348 (Compound 82, IC50 = 2,950 nM). View Source
- [3] Ramadan SK, et al. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. PubMed. 2023. View Source
